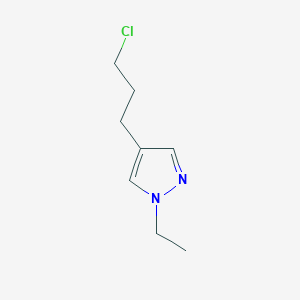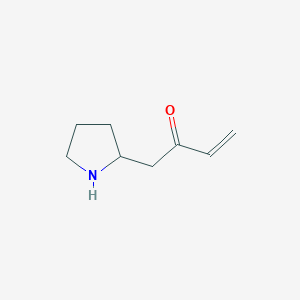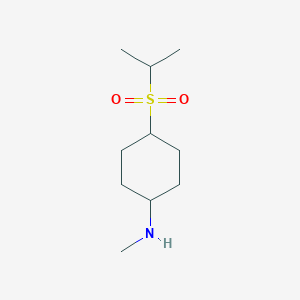![molecular formula C12H16F2N2O2 B13178629 1-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4,4-difluorocyclohexan-1-ol](/img/structure/B13178629.png)
1-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4,4-difluorocyclohexan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4,4-difluorocyclohexan-1-ol is a complex organic compound with a molecular formula of C₁₂H₁₆F₂N₂O₂ This compound is notable for its unique structure, which includes a cyclopropyl group, an oxadiazole ring, and a difluorocyclohexanol moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4,4-difluorocyclohexan-1-ol typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Attachment of the Cyclopropyl Group:
Incorporation of the Difluorocyclohexanol Moiety: This final step involves the addition of the difluorocyclohexanol group, which can be achieved through nucleophilic substitution reactions.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反应分析
Types of Reactions: 1-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4,4-difluorocyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of substituted cyclohexanol derivatives.
科学研究应用
1-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4,4-difluorocyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4,4-difluorocyclohexan-1-ol involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The difluorocyclohexanol moiety may enhance the compound’s binding affinity and specificity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key biochemical pathways related to cell growth and proliferation.
相似化合物的比较
- 1-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]cycloheptane-1-carboxylic acid
- 1-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-[(1S)-1-cyclopropylethyl]-N-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
Comparison:
- Structural Differences: While these compounds share the oxadiazole and cyclopropyl groups, they differ in the other functional groups attached, such as the carboxylic acid or pyridine moieties.
- Chemical Properties: The presence of different functional groups affects their chemical reactivity and physical properties.
- Biological Activity: These structural differences also influence their biological activity and potential applications. For example, the carboxylic acid derivative may have different pharmacokinetic properties compared to the difluorocyclohexanol derivative.
属性
分子式 |
C12H16F2N2O2 |
|---|---|
分子量 |
258.26 g/mol |
IUPAC 名称 |
1-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4,4-difluorocyclohexan-1-ol |
InChI |
InChI=1S/C12H16F2N2O2/c13-12(14)5-3-11(17,4-6-12)7-9-15-10(16-18-9)8-1-2-8/h8,17H,1-7H2 |
InChI 键 |
XHQHKKHHLSEMLW-UHFFFAOYSA-N |
规范 SMILES |
C1CC1C2=NOC(=N2)CC3(CCC(CC3)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,2,2-trifluoroethyl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B13178564.png)

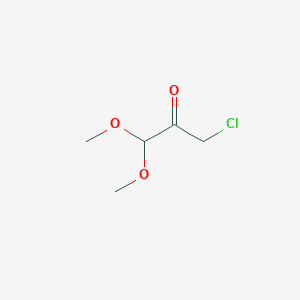
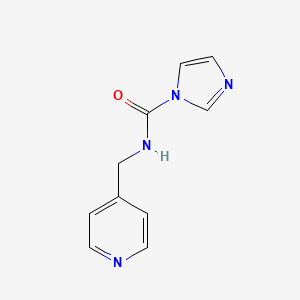
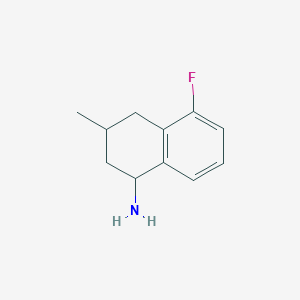
![(2E)-3-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid](/img/structure/B13178592.png)
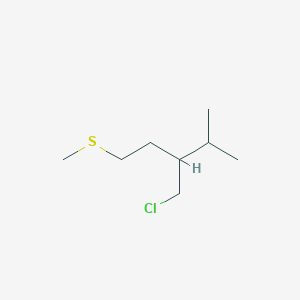
![1-[1-(Aminomethyl)cyclohexyl]cyclobutan-1-OL](/img/structure/B13178607.png)

